molecular formula C16H22N2O2 B14735289 1-Indanamine, N-(2-morpholinopropionyl)- CAS No. 6520-57-6

1-Indanamine, N-(2-morpholinopropionyl)-

Cat. No.: B14735289
CAS No.: 6520-57-6
M. Wt: 274.36 g/mol
InChI Key: WQGMHNCPXFNNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Indanamine, N-(2-morpholinopropionyl)- is a synthetic compound with a complex molecular structure It contains a morpholine ring attached to a propionyl group, which is further connected to an indanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Indanamine, N-(2-morpholinopropionyl)- typically involves multiple steps. One common method includes the reaction of 1-indanamine with 2-morpholinopropionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

1-Indanamine, N-(2-morpholinopropionyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Indanamine, N-(2-morpholinopropionyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Indanamine, N-(2-morpholinopropionyl)- involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The compound may also influence various signaling pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Indanamine, N-(2-morpholinopropionyl)- is unique due to its specific structural features, such as the presence of the morpholine ring and the propionyl group. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds .

Properties

CAS No.

6520-57-6

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C16H22N2O2/c19-16(7-8-18-9-11-20-12-10-18)17-15-6-5-13-3-1-2-4-14(13)15/h1-4,15H,5-12H2,(H,17,19)

InChI Key

WQGMHNCPXFNNDC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)CCN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.